molecular formula C27H21NO3 B2614527 N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide CAS No. 391221-17-3

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide

Cat. No.: B2614527
CAS No.: 391221-17-3
M. Wt: 407.469
InChI Key: YNLGLCHSASHBKO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group, a methyl group, and a phenoxybenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-amino-5-methylbenzoic acid with benzoyl chloride to form N-(2-benzoyl-5-methylphenyl)benzamide. This intermediate is then reacted with 4-phenoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its phenoxybenzamide moiety, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-19-12-17-24(26(29)20-8-4-2-5-9-20)25(18-19)28-27(30)21-13-15-23(16-14-21)31-22-10-6-3-7-11-22/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGLCHSASHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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